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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of Titanium(III) oxide (Ti2O3) in

infrared (IR) detection technologies. It includes key performance parameters, experimental

protocols for material synthesis and device fabrication, and a comparative analysis with other

common IR detection materials.

Introduction to Ti2O3 for Infrared Detection
Titanium(III) oxide (Ti2O3) is a narrow bandgap semiconductor that exhibits a metal-

semiconductor transition. Its electrical properties, particularly its temperature-dependent

resistivity, make it a promising candidate for use in thermal infrared detectors, such as

uncooled microbolometers. The change in resistance of Ti2O3 thin films upon absorption of

infrared radiation can be measured and correlated to the intensity of the incident IR light.

Key Performance Parameters of Ti2O3 in Infrared
Detection
The performance of an infrared detector is characterized by several key metrics. While specific

data for Ti2O3 is still emerging in the literature, the following table summarizes known

quantitative data for titanium oxide-based materials and provides a comparison with

established materials like Vanadium Oxide (VOx) and amorphous Silicon (a-Si).
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Property Ti2O3 / TiOx VOx a-Si Unit

Resistivity ~2.66 x 10⁻³[1] High and tunable High and tunable Ω·cm

TCR -2.56 to -7.2[2] -2 to -3[3][4] ~ -3[5] %/K

Responsivity
376 - 787 (for Ti

thermistor)[1]
~8.4 x 10⁴[5] - V/W

Detectivity (D)*

Data not readily

available for

specific Ti2O3

> 10⁹[6] > 10⁹[6]
Jones (cm·Hz¹/

²/W)

Response Time

Data not readily

available for

specific Ti2O3

~15[7] ~7[7] ms

Note: The values for Ti2O3/TiOx are based on available literature for titanium oxide films, which

may not always specify the exact stoichiometry. The performance of Ti2O3 detectors can be

further enhanced through the use of resonant metasurfaces to improve absorption.[8][9]

Experimental Protocols
Two primary methods for depositing high-quality Ti2O3 thin films are Pulsed Laser Deposition

(PLD) and Magnetron Sputtering.

3.1.1. Protocol for Pulsed Laser Deposition (PLD) of Ti2O3 Thin Films

Pulsed Laser Deposition is a versatile technique for growing high-quality crystalline thin films.

Target Preparation: A high-purity, dense Ti2O3 target is required. The target can be prepared

by pressing and sintering high-purity Ti2O3 powder.

Substrate Preparation: Single-crystal sapphire (Al2O3) substrates are commonly used due to

their crystallographic compatibility with Ti2O3. The substrates must be thoroughly cleaned

using a standard solvent cleaning procedure (e.g., sequential ultrasonic baths in acetone,

isopropanol, and deionized water) and then dried with nitrogen gas.

Deposition Parameters:
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Laser: KrF excimer laser (λ = 248 nm) or Nd:YAG laser (e.g., λ = 266 nm).[6][10][11]

Laser Fluence: 1.5 - 4.5 J/cm².[6]

Repetition Rate: 10 Hz.[6]

Substrate Temperature: 450 - 700 °C.[6]

Background Gas: Low-pressure oxygen (e.g., 10⁻³ to 5x10⁻² mbar) is introduced to control

the stoichiometry of the film.[6]

Target-to-Substrate Distance: ~5-7 cm.

Post-Deposition Annealing: The film may require post-deposition annealing in a controlled

atmosphere to improve crystallinity and achieve the desired stoichiometry.

3.1.2. Protocol for Magnetron Sputtering of Ti2O3 Thin Films

Magnetron sputtering is a widely used industrial technique for thin film deposition.

Target: A high-purity metallic titanium (Ti) or ceramic Ti2O3 target can be used. If a Ti target

is used, reactive sputtering in an Ar/O2 atmosphere is performed.

Substrate: Silicon wafers with a silicon dioxide (SiO2) layer are a common choice.

Substrates should be cleaned using a standard cleaning process.

Sputtering Parameters:

Sputtering Power: RF power of around 200 W.

Sputtering Gas: A mixture of Argon (Ar) and Oxygen (O2). The ratio of Ar to O2 is critical

for achieving the correct Ti2O3 stoichiometry.

Sputtering Pressure: ~0.6 Pa.

Substrate Temperature: ~600 °C.

Sputtering Duration: 60 minutes for a target thickness.
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A microbolometer is a thermal detector where the absorption of IR radiation leads to a

temperature change, which in turn causes a measurable change in the resistance of the

thermistor material. The following is a general protocol for fabricating a Ti2O3-based

microbolometer using surface micromachining.

Step 1: Substrate and Read-Out Integrated Circuit (ROIC): The process starts with a silicon

substrate that has the ROIC pre-fabricated.

Step 2: Sacrificial Layer Deposition: A sacrificial layer, typically a polymer like polyimide, is

deposited and patterned on the ROIC. This layer creates the air gap for thermal isolation of

the microbolometer pixel.

Step 3: Support Structure and Bottom Electrode Deposition: A support layer, such as silicon

nitride (SiNx), is deposited over the sacrificial layer. This layer will form the legs of the

microbolometer. A metal layer for the bottom electrode is then deposited and patterned.

Step 4: Ti2O3 Thermistor Deposition and Patterning: The Ti2O3 thin film is deposited using

either PLD or sputtering as described in section 3.1. The film is then patterned, for example,

using a lift-off process or etching, to form the meander-shaped thermistor structure.[1]

Step 5: Top Electrode and Contact Pad Formation: A metal layer is deposited and patterned

to form the top electrode and the contact pads for electrical connection to the ROIC.

Step 6: IR Absorbing Layer (Optional): An optional IR absorbing layer, such as a thin layer of

gold black or a resonant cavity structure, can be deposited to enhance the absorption of

infrared radiation.

Step 7: Sacrificial Layer Removal: The sacrificial layer is removed by a selective etching

process (e.g., oxygen plasma ashing for a polyimide layer), which releases the

microbolometer structure, leaving it suspended above the ROIC for thermal isolation.[1][2][7]

[12][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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